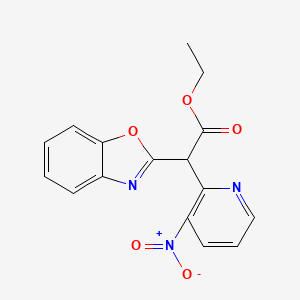![molecular formula C18H27N3OS B5319036 N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide, also known as MTMP, is a novel compound that has gained attention due to its potential pharmacological properties. MTMP is a piperidine derivative that has been synthesized using several methods and has shown promising results in various scientific research applications.
Mechanism of Action
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide's mechanism of action is not fully understood; however, it has been reported to act as a selective antagonist of the μ-opioid receptor, which is involved in pain modulation. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects, including its analgesic, anti-inflammatory, and anti-tumor effects. This compound has also been reported to have a low toxicity profile in animal studies, suggesting its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide has several advantages for lab experiments, including its easy synthesis method, low toxicity profile, and potent pharmacological properties. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its potential to interact with other compounds.
Future Directions
There are several future directions for the study of N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide, including its potential as a novel therapeutic agent for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Furthermore, the potential interactions of this compound with other compounds should be studied to ensure its safety and efficacy in clinical applications.
Conclusion
In conclusion, this compound is a novel compound that has gained attention due to its potential pharmacological properties. This compound has shown promising results in various scientific research applications, including its analgesic, anti-inflammatory, and anti-tumor effects. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical applications.
Synthesis Methods
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide can be synthesized using various methods, including the reaction of 4-(methylthio)aniline with 1,4-bis(piperidin-1-yl)butane-1,4-dione, or by the reaction of 1,4-bis(piperidin-1-yl)butane-1,4-dione with 4-(methylthio)benzaldehyde. The synthesis of this compound has been reported in several scientific articles, and the purity of the compound can be assessed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and anti-tumor effects. Several scientific studies have reported that this compound has a potent analgesic effect in various animal models of pain. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown anti-tumor effects in various cancer cell lines, suggesting its potential as a novel anti-cancer agent.
properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-4-piperidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-23-17-7-5-15(6-8-17)19-18(22)21-13-9-16(10-14-21)20-11-3-2-4-12-20/h5-8,16H,2-4,9-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBJFCFHPGLCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5318961.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-en-1-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318982.png)
![2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)
![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5319001.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate](/img/structure/B5319002.png)
![(1S*,6R*)-9-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5319007.png)
![3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5319012.png)

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)